3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-13(7-6-12-5-2-8-19-12)15-11-4-1-3-10(9-11)14(17)18/h1-9H,(H,15,16)(H,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCINOIZWQAEQW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization
Retrosynthetic Analysis of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
A logical retrosynthetic analysis of the target molecule, this compound (I), begins with the disconnection of the central amide bond. This primary disconnection is the most straightforward and chemically reasonable approach, as amide bond formation is a well-established and reliable transformation in organic synthesis. This step yields two key precursors: 3-aminobenzoic acid (II) and 3-(thiophen-2-yl)prop-2-enoic acid (III).
Further deconstruction of 3-(thiophen-2-yl)prop-2-enoic acid (III) can be envisioned through a disconnection of the carbon-carbon double bond. This leads back to thiophene-2-carboxaldehyde (IV) and a two-carbon component, which can be introduced using various olefination strategies, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. Thiophene-2-carboxaldehyde (IV) is a commercially available starting material, making this a convergent and practical synthetic strategy.
An alternative, though less common, disconnection could involve the formation of the thiophene (B33073) ring at a later stage of the synthesis. However, given the stability and accessibility of pre-functionalized thiophenes, the initial amide bond disconnection represents the most efficient and widely applicable synthetic strategy.
Development and Optimization of Multistep Synthetic Pathways
Strategies for the Formation of the Amide Bond
The crucial step in the synthesis of this compound is the formation of the amide bond between 3-aminobenzoic acid and 3-(thiophen-2-yl)prop-2-enoic acid. Several methods can be employed for this transformation, each with its own advantages and disadvantages in terms of yield, purity, and reaction conditions.
Table 1: Comparison of Common Amide Bond Formation Methods
| Coupling Reagent/Method | Activating Agent | Typical Solvent(s) | Advantages | Disadvantages |
| Carbodiimide (B86325) Coupling | EDC, DCC | DCM, DMF | High yields, mild conditions | By-product removal can be difficult (DCU) |
| Active Ester Method | HOBt, HATU | DMF, NMP | Reduces racemization, high efficiency | Reagents can be expensive and hazardous |
| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride | DCM, Toluene | Highly reactive, drives reaction to completion | Harsh conditions, generation of HCl |
| Boronic Acid Catalysis | Boronic acid derivatives | Toluene (with azeotropic removal of water) | Catalytic, avoids stoichiometric activators | Requires higher temperatures |
The choice of method often depends on the scale of the reaction, the sensitivity of the functional groups present, and cost considerations. For laboratory-scale synthesis, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to ensure high yields and minimize side reactions. The use of HOBt helps to suppress racemization and improve the efficiency of the coupling reaction.
A typical procedure would involve the activation of 3-(thiophen-2-yl)prop-2-enoic acid with EDCI and HOBt in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of 3-aminobenzoic acid. The reaction is typically stirred at room temperature until completion.
Stereoselective Construction of the Prop-2-enamide Moiety
The geometry of the double bond in the prop-2-enamide moiety is a critical aspect of the molecule's structure. The E-isomer is generally the thermodynamically more stable and desired product. To ensure the stereoselective formation of this isomer, the Horner-Wadsworth-Emmons (HWE) reaction is a superior choice over the standard Wittig reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The HWE reaction typically provides excellent selectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
In this synthetic step, a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride) to generate a stabilized carbanion. This carbanion then reacts with thiophene-2-carboxaldehyde in a nucleophilic addition-elimination sequence to yield ethyl (E)-3-(thiophen-2-yl)prop-2-enoate. The resulting ester can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford the desired 3-(thiophen-2-yl)prop-2-enoic acid with high stereochemical purity.
Table 2: Proposed Reaction Scheme for Stereoselective Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Thiophene-2-carboxaldehyde, Triethyl phosphonoacetate | 1. NaH, THF, 0 °C to rt | Ethyl (E)-3-(thiophen-2-yl)prop-2-enoate |
| 2 | Ethyl (E)-3-(thiophen-2-yl)prop-2-enoate | 1. NaOH, EtOH/H₂O, rt | (E)-3-(Thiophen-2-yl)prop-2-enoic acid |
| 2. HCl (aq) to pH ~2 |
Introduction and Functionalization of the Thiophene Ring System
The thiophene ring is a stable aromatic heterocycle that can be introduced early in the synthesis, as demonstrated by the use of thiophene-2-carboxaldehyde as a starting material. Classical methods for the synthesis of the thiophene ring itself, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Gewald reaction, are generally not necessary for this specific target molecule due to the commercial availability of suitable precursors. pharmaguideline.comderpharmachemica.com
Should functionalization of the thiophene ring be required for the synthesis of analogues, electrophilic aromatic substitution reactions are the most common approach. Thiophene is more reactive than benzene (B151609) towards electrophiles, and substitution typically occurs at the C5 position when the C2 position is substituted. pharmaguideline.com
Manipulation of the Benzoic Acid Scaffold
The benzoic acid portion of the molecule is derived from 3-aminobenzoic acid. This starting material is readily available and provides the necessary amino group for amide bond formation and the carboxylic acid functionality. It is crucial to protect the carboxylic acid group of 3-aminobenzoic acid if the amide coupling is performed with the acyl chloride of 3-(thiophen-2-yl)prop-2-enoic acid to prevent unwanted polymerization or side reactions. However, when using milder coupling agents like EDCI, protection is often not necessary as the reaction conditions are selective for the formation of the amide bond between the carboxylic acid of the thiophene precursor and the amine of the benzoic acid derivative. acs.org
Investigation of Green Chemistry Principles in Synthetic Route Design
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the choice of solvents, the use of catalytic methods, and the reduction of waste.
Solvent Selection: Traditional amide synthesis often employs hazardous solvents like DMF and DCM. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can be considered. bohrium.com Recent research has also explored the use of deep eutectic solvents (DESs) or solvent-free mechanochemical methods, such as ball milling, for amide bond formation, which can dramatically reduce solvent waste. omicsonline.orgrsc.org
Catalytic Methods: Moving from stoichiometric activating agents to catalytic methods for amide bond formation is a primary goal of green chemistry. Boronic acid catalysis, for example, allows for the direct condensation of carboxylic acids and amines with the removal of water, avoiding the generation of large amounts of by-products. ucl.ac.uknih.gov
Table 3: Green Chemistry Considerations for the Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | Utilize catalytic methods for amide formation to avoid stoichiometric by-products. |
| Atom Economy | Employ reactions with high atom economy, such as the HWE reaction. |
| Less Hazardous Chemical Syntheses | Replace hazardous solvents like DMF and DCM with greener alternatives like 2-MeTHF or water. |
| Use of Catalysis | Employ catalytic reagents (e.g., boronic acids) instead of stoichiometric coupling agents. |
| Design for Energy Efficiency | Optimize reactions to proceed at ambient temperature and pressure where possible. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of this compound primarily involves the formation of an amide bond between 3-(thiophen-2-yl)acrylic acid and 3-aminobenzoic acid. This transformation is a type of nucleophilic acyl substitution. researchgate.net The most common and mechanistically understood methods employ coupling reagents, such as carbodiimides, to activate the carboxylic acid group.
A widely used coupling agent is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). researchgate.net The reaction mechanism, when using a carbodiimide like EDC or N,N'-dicyclohexylcarbodiimide (DCC), proceeds through several key steps:
Activation of the Carboxylic Acid: The process begins with the protonation of the carbodiimide, followed by the attack of the carboxylate from 3-(thiophen-2-yl)acrylic acid. This forms a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is an excellent leaving group, rendering the carbonyl carbon highly electrophilic.
Nucleophilic Attack: The amino group of 3-aminobenzoic acid then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. analis.com.my
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
Product Formation and Byproduct Release: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the carbodiimide-derived urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea (DCU) if DCC is used). The desired amide, this compound, is formed. researchgate.netanalis.com.my
The resonance stabilization of the O-acylisourea intermediate allows sufficient time for the nucleophilic attack by the amine to occur. analis.com.my To improve reaction efficiency and prevent side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and readily reacts with the amine.
Alternative reagents can also be used to facilitate this amide bond formation, each with its own mechanistic nuances. For instance, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic approach. The resulting highly reactive acid chloride is then readily attacked by the amine. researchgate.net Another method involves the in-situ formation of a reactive acid fluoride (B91410) using reagents like pentafluoropyridine (B1199360) (PFP). beilstein-journals.org
Table 1: Key Mechanistic Steps in Carbodiimide-Mediated Amide Synthesis
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Carboxylic Acid Activation | The carboxylate group of 3-(thiophen-2-yl)acrylic acid attacks the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. |
| 2 | Nucleophilic Attack | The nitrogen atom of the amino group in 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of the O-acylisourea intermediate. |
| 3 | Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. |
| 4 | Product Formation | The intermediate collapses, forming the stable amide bond and releasing a urea byproduct. |
Considerations for Synthetic Scalability and Process Chemistry
Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, safety, and product quality.
Reagent Selection and Stoichiometry: The choice of coupling reagent is critical. While carbodiimides like DCC and EDC are effective, the formation of insoluble urea byproducts (like DCU) can complicate purification on a large scale. analis.com.my Water-soluble reagents like EDC·HCl are often preferred as the resulting urea byproduct can be removed with an aqueous wash. analis.com.my The stoichiometry of the reactants and reagents must be optimized. For instance, studies on similar cinnamic acid amidations found that an optimal molar ratio of cinnamic acid to amine to EDC·HCl was 1:1:1.5. analis.com.my Alternative, more cost-effective activating agents such as pivalic anhydride (B1165640) or phosphorus trichloride (B1173362) (PCl₃) have been successfully used for gram-scale reactions of related amides and could be considered. beilstein-journals.org
Solvent and Reaction Conditions: The choice of solvent impacts reaction kinetics, solubility of reactants and byproducts, and ease of workup. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) are commonly used. analis.com.my Optimization studies for similar reactions have shown that THF can be a superior solvent. analis.com.my Temperature is another key parameter; elevated temperatures can increase the reaction rate but may also lead to side product formation. An optimal temperature of 60°C was identified in a study on cinnamic acid amidation. analis.com.my Continuous flow mechanochemistry has also been applied for the synthesis of cinnamic acid derivatives using EDC·HCl, demonstrating a scalable capacity of up to 100g with high yields. beilstein-journals.org
Table 2: Scalability Factors for the Synthesis of this compound
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale |
|---|---|---|---|
| Coupling Reagent | DCC, EDC·HCl, HOBt | EDC·HCl, Pivalic Anhydride, PCl₃ | Avoidance of insoluble byproducts (DCU), cost-effectiveness, and ease of handling. analis.com.mybeilstein-journals.org |
| Solvent | DCM, THF | THF, potentially greener solvents | Optimal reaction rates, solubility, and ease of removal/recycling. analis.com.my |
| Temperature | Room Temperature to 60°C | Optimized for reaction rate vs. side product formation (e.g., 60°C). analis.com.my | Balancing kinetics and process purity. |
| Purification | Column Chromatography | Crystallization, Precipitation, Extraction | Efficiency, cost, and throughput. Avoiding chromatography is highly desirable. analis.com.my |
| Technology | Batch processing | Batch or Continuous Flow processing | Continuous flow offers potential for better control, safety, and scalability. beilstein-journals.org |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for Confirming Molecular Architecture and Stereochemistry
A multi-faceted spectroscopic approach would be essential to confirm the molecular structure and stereochemistry of the compound.
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities, Relative Stereochemistry, and Dynamic Conformational Exchange
High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC), would be the primary method for establishing the covalent framework of the molecule. These experiments would confirm the connectivity between the thiophene (B33073) ring, the propenamide linker, and the benzoic acid moiety.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would provide through-space correlations, offering insights into the preferred conformation and the relative orientation of different parts of the molecule in solution. Variable temperature (VT) NMR studies could further be employed to investigate dynamic processes, such as the potential for restricted rotation around the amide bond or other single bonds, and to estimate the energy barriers associated with these conformational exchanges.
Single-Crystal X-ray Diffraction for Absolute Configuration, Bond Metrology, and Crystal Packing Motifs
To date, a single-crystal X-ray diffraction study for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid has not been reported. Such an analysis would provide unequivocal proof of its molecular structure in the solid state. The key data that would be obtained from this technique include:
Absolute Configuration: Unambiguous determination of the spatial arrangement of atoms.
Bond Metrology: Precise measurements of all bond lengths and angles, which can inform on bond order and hybridization.
Crystal Packing Motifs: Identification of how individual molecules arrange themselves in the crystal lattice, governed by intermolecular forces.
Advanced Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Environment and Conformational Signatures
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, would be used to identify and characterize the functional groups within the molecule. The vibrational frequencies are sensitive to the local chemical environment and molecular conformation.
A detailed analysis of the spectra would allow for the assignment of characteristic vibrational modes. For instance, the position and shape of the N-H and C=O stretching bands of the amide group, as well as the O-H band of the carboxylic acid, would provide information about hydrogen bonding interactions. The C=C stretching frequency would confirm the alkene group, and vibrations associated with the thiophene and benzene (B151609) rings would also be identified. Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) would aid in the precise assignment of these vibrational modes and could help distinguish between different stable conformers.
Analysis of Conformational Isomers and Rotational Barriers
The flexibility of this compound arises from several rotatable single bonds, notably the C-N amide bond, the bond connecting the thiophene ring to the vinyl group, and the bond linking the amide to the benzoic acid ring. This flexibility could lead to the existence of multiple conformational isomers.
Computational chemistry methods would be a powerful tool to explore the potential energy surface of the molecule, identifying stable conformers and the transition states that connect them. These calculations would also provide estimates of the rotational energy barriers between different conformations.
Characterization of Intramolecular Non-Covalent Interactions
The spatial arrangement of the molecule could be stabilized by various intramolecular non-covalent interactions. These could include hydrogen bonds, such as between the amide N-H and the carboxylic acid carbonyl oxygen, or weaker interactions like C-H···O or C-H···π interactions. Identifying and quantifying these interactions would be crucial for understanding the molecule's preferred conformation.
Elucidation of Intermolecular Interactions and Supramolecular Assembly in the Solid State
In the solid state, molecules of this compound would assemble into a three-dimensional lattice through a network of intermolecular interactions. The primary interactions would likely be hydrogen bonds involving the carboxylic acid (forming dimers) and the amide groups.
Additionally, π-π stacking interactions between the aromatic thiophene and benzene rings could play a significant role in the supramolecular assembly. A single-crystal X-ray diffraction analysis would be the definitive method to reveal these intermolecular interactions and the resulting supramolecular architecture.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure, Bonding Analysis, and Energetics
Studies on analogous compounds, such as thiophene-2-carboxamide derivatives, have utilized DFT to investigate their molecular and electronic properties. nih.gov These studies often reveal the influence of different substituents on the electronic environment of the thiophene (B33073) ring and the amide linkage. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution across the molecule, which in turn affects its reactivity and intermolecular interactions.
The energetics of the molecule can be assessed by calculating its total energy, formation energy, and the energies of its molecular orbitals. Theoretical studies on cinnamic acid and its derivatives provide a framework for understanding the energetic landscape of the prop-2-enamido benzoic acid portion of the title compound. researchgate.net These calculations help in determining the most stable conformations and predicting the feasibility of different chemical transformations.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid, this would involve determining the most stable arrangement of its atoms in three-dimensional space. This is typically achieved using methods like DFT with a suitable basis set, such as 6-31G(d,p) or larger. mdpi.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Based on studies of similar structures, the thiophene and benzene (B151609) rings are expected to be largely planar. The geometry of the prop-2-enamido linker, however, can exhibit more flexibility, with the possibility of different conformers arising from rotation around the C-N and C-C single bonds.
Once the optimized geometry is obtained, vibrational frequency computations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed vibrational frequencies with experimental data for related compounds, a detailed assignment of the spectral bands can be made. For instance, studies on 2-thiophene carboxylic acid have provided detailed assignments of its vibrational spectra based on DFT calculations. iosrjournals.orgmdpi.com
Table 1: Predicted Vibrational Frequencies for Key Functional Groups (based on analogous compounds)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3400-3600 |
| N-H (Amide) | Stretching | 3200-3400 |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 |
| C=O (Amide I) | Stretching | 1650-1680 |
| C=C (Alkene) | Stretching | 1620-1650 |
| N-H (Amide II) | Bending | 1520-1570 |
This table is illustrative and based on data from structurally similar compounds. Actual values for the title compound may vary.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. youtube.com A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would likely show that the HOMO is distributed over the electron-rich thiophene ring and the amide linkage, while the LUMO is concentrated on the benzoic acid moiety and the conjugated system. DFT studies on thiophene-2-carboxamide derivatives have shown that the HOMO and LUMO energies are sensitive to the nature of the substituents. researchgate.netnih.gov
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. youtube.com It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). For the title compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, as well as the sulfur atom of the thiophene ring, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and amide groups would exhibit positive potential, making them susceptible to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies from Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene-2-carboxamide derivative | -4.89 | -3.22 | 1.67 |
Data is sourced from studies on analogous compounds and serves as an estimation. researchgate.net
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For example, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the absorption wavelengths in UV-Vis spectroscopy, and the vibrational frequencies in IR and Raman spectroscopy. researchgate.net
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron densities around the nuclei. Comparing these theoretical shifts with experimental NMR data for the compound would provide a stringent test of the accuracy of the computed molecular structure.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations would identify the electronic transitions responsible for the absorption bands and predict their wavelengths and intensities. These theoretical spectra can be compared with experimentally measured spectra to understand the electronic structure and transitions within the molecule.
Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior
While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions.
For this compound, MD simulations could be used to explore its conformational landscape in different solvents. This would involve simulating the molecule in a box of solvent molecules (e.g., water, DMSO) and observing its dynamic behavior. Such simulations could reveal the preferred conformations of the flexible prop-2-enamido linker and how these are influenced by the surrounding solvent molecules. MD simulations would also provide information on the solvation shell around the molecule and the nature of the solute-solvent interactions.
Computational Reactivity Prediction and Reaction Pathway Modeling
Computational methods can be employed to predict the reactivity of a molecule and to model the pathways of chemical reactions. The FMO analysis and ESP maps discussed earlier provide initial insights into the likely sites of reaction.
For this compound, computational reactivity descriptors such as Fukui functions and local softness can be calculated to provide a more quantitative measure of the reactivity of different atomic sites. These descriptors can help in predicting the outcome of various chemical reactions, such as electrophilic or nucleophilic substitution.
Furthermore, computational methods can be used to model the entire reaction pathway for a given chemical transformation. For example, the synthesis of the title compound likely involves the formation of an amide bond between 3-aminobenzoic acid and 3-(thiophen-2-yl)acrylic acid. jst.go.jp The mechanism of this reaction could be modeled computationally to determine the transition state structures and activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. analis.com.my
Theoretical Exploration of Non-Covalent Interactions within Self-Assembled Systems
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the self-assembly of molecules into larger, ordered structures. fortunejournals.com The structure of this compound contains several functional groups capable of participating in such interactions.
The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers, a well-known phenomenon for benzoic acid and its derivatives. researchgate.net The amide group can also act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially leading to the formation of extended hydrogen-bonded networks. mdpi.com The thiophene and benzene rings can participate in π-π stacking interactions, further stabilizing self-assembled structures.
Theoretical calculations can be used to investigate the strength and geometry of these non-covalent interactions. For example, DFT calculations can be used to model the hydrogen-bonded dimers of the title compound and to calculate the binding energy of these dimers. Similarly, the strength of π-π stacking interactions between the aromatic rings can be estimated using high-level ab initio methods. Understanding these non-covalent interactions is key to predicting how the molecule might behave in the solid state and in self-assembled systems. uclouvain.be
Development of Predictive Models based on Chemical Structure for Reactivity or Stability
The development of predictive models for the reactivity and stability of pharmaceutical compounds is a critical component of modern drug discovery and development. These computational tools, primarily Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, leverage the chemical structure of a molecule to forecast its behavior, thereby reducing the need for extensive and costly experimental testing. While specific predictive models for the reactivity or stability of this compound are not extensively detailed in publicly available research, the principles and methodologies for creating such models are well-established for structurally related thiophene derivatives.
Predictive modeling for compounds like this compound would involve the systematic analysis of a series of structurally similar molecules to establish a correlation between their chemical features and their observed reactivity or stability. These models are built upon the hypothesis that the structure of a molecule dictates its physicochemical properties and, consequently, its biological and chemical behavior.
Key Methodologies and Descriptors
The construction of predictive models typically involves the use of multiple linear regression, artificial neural networks, or support vector regression. nih.gov These statistical methods are used to generate a mathematical equation that links the chemical structure to the property of interest. The "structure" is represented by a set of numerical values known as molecular descriptors. For a molecule like this compound, these descriptors would be calculated to quantify its electronic, steric, and hydrophobic properties.
Table 1: Examples of Molecular Descriptors for Predictive Modeling
| Descriptor Type | Specific Examples | Relevance to Reactivity and Stability |
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Dipole Moment, Atomic Charges | These descriptors are crucial for predicting a molecule's susceptibility to nucleophilic or electrophilic attack, which is a key aspect of its chemical reactivity. researchgate.net The electronic properties of the thiophene ring, the amide linkage, and the benzoic acid moiety would significantly influence the overall reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Steric descriptors account for the size and shape of the molecule, which can impact its ability to interact with other molecules or biological targets. Steric hindrance can affect reaction rates and the stability of the compound. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | This descriptor is important for predicting a molecule's solubility and its ability to cross biological membranes, which can indirectly influence its metabolic stability. |
| Topological | Connectivity Indices, Shape Indices | These descriptors provide a numerical representation of the molecule's atomic arrangement and branching, which can be correlated with its overall stability and reactivity. |
Application to Thiophene Derivatives
Studies on various thiophene derivatives have demonstrated the utility of QSAR models in predicting their biological activities, which are inherently linked to their chemical reactivity and metabolic stability. For instance, QSAR studies on thiophene analogs as anti-inflammatory agents have highlighted the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their activity. researchgate.net
The metabolic transformation of thiophenes is a key factor in their biological activity and potential toxicity, often proceeding through oxidative reactions like S-oxidation or ring epoxidation. femaflavor.orgacs.org Predictive models can be developed to forecast the likelihood of these metabolic pathways, thereby providing insights into the compound's stability in a biological system. The formation of reactive metabolites is a critical consideration in drug safety, and computational models can help in identifying structural motifs that are prone to such transformations. femaflavor.org
For this compound, a predictive model for stability would likely consider the potential for enzymatic cleavage of the amide bond, as well as oxidative metabolism of the thiophene and benzene rings. By analyzing a dataset of compounds with varying substituents on these rings, a QSAR model could be developed to predict the rate of degradation or the formation of specific metabolites.
While the specific predictive models for this compound remain to be developed and published, the foundational principles and successful application of such models to the broader class of thiophene-containing compounds suggest that this is a viable and valuable approach for assessing its chemical reactivity and stability. nih.govresearchgate.net
Reactivity, Derivatization, and Analog Synthesis
Chemical Reactivity Profile of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
The reactivity of this compound is a composite of the individual reactivities of its constituent moieties. The electronic properties of one group can influence the reactivity of another, but for the purpose of systematic analysis, they can be considered separately.
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and other related functional groups. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, bioavailability, and target engagement.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst.
Amide Formation: The synthesis of amide derivatives from the carboxylic acid moiety is a common strategy. This typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), are frequently used as coupling reagents. beilstein-journals.organalis.com.my The efficiency of these reactions can often be enhanced by the addition of additives like 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent. analis.com.my Other methods include the use of pivalic anhydride (B1165640) or conversion to a reactive acid chloride. beilstein-journals.orgnih.gov A series of cinnamic acid amides and esters have been synthesized to explore their biological activities, demonstrating the feasibility of these derivatizations. nih.gov
| Reaction Type | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Amide Formation | EDC·HCl | Water-soluble carbodiimide (B86325); simplifies work-up. | analis.com.my |
| Amide Formation | DCC / DMAP | DCC is a common coupling agent; DMAP enhances reactivity. | analis.com.my |
| Amide Formation | Pivalic Anhydride | Activates the carboxyl group in a single step. | nih.gov |
| Amide Formation | Pentafluoropyridine (B1199360) (PFP) | Proceeds via an active acid fluoride (B91410) intermediate. | beilstein-journals.org |
| Esterification | Methyl Propiolate | Acts as a coupling reagent via an active enol ester. | nih.gov |
The α,β-unsaturated (alkenyl) amide linkage is another key site for chemical modification. The double bond is susceptible to various addition reactions, which can be used to introduce new functional groups and alter the conformation and electronic properties of the molecule. While the amide group itself is generally stable, the conjugated double bond can react with nucleophiles or undergo cycloaddition and hydrogenation reactions. The reactivity of this system is analogous to that observed in other cinnamic acid derivatives. nih.gov
Potential transformations include:
Michael Addition: Nucleophilic addition to the β-carbon of the double bond.
Hydrogenation: Reduction of the double bond to a saturated carbon-carbon single bond, which would increase the flexibility of the linker.
Halogenation: Addition of halogens across the double bond.
Epoxidation: Formation of an epoxide ring across the double bond.
The thiophene (B33073) ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. brainly.in Compared to benzene (B151609), thiophene is significantly more reactive, with halogenation proceeding approximately 10^7 to 10^8 times faster. derpharmachemica.comwikipedia.org Substitution typically occurs at the C2 (α) position, which is adjacent to the sulfur atom. Since the C2 position is already substituted in the parent molecule, electrophilic attack would be directed to the C5 position.
Common electrophilic substitution reactions for thiophene include:
Halogenation: Reaction with Cl₂, Br₂, or I₂ occurs readily, even at low temperatures, to yield halogenated thiophenes. derpharmachemica.comwikipedia.org
Nitration and Sulfonation: These reactions introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. brainly.in
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, introduce acyl and alkyl groups onto the ring. Acetylation to give 2-acetylthiophene (B1664040) is a common transformation. brainly.inwikipedia.org
Metalation: Thiophene can be deprotonated by strong bases like butyl lithium (BuLi) to form organolithium derivatives, most commonly 2-lithiothiophene. wikipedia.org This thienyllithium species is a powerful nucleophile that can react with a wide range of electrophiles to introduce diverse substituents. wikipedia.org
| Reaction Type | Reagents | Typical Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-thienyl derivative | wikipedia.org |
| Acetylation | Acetic Anhydride, H₃PO₄ | 5-Acetyl-thienyl derivative | wikipedia.org |
| Chloromethylation | HCHO, HCl | 5-(Chloromethyl)-thienyl derivative | wikipedia.org |
| Metalation | n-Butyllithium (n-BuLi) | 5-Lithio-thienyl derivative | wikipedia.org |
Rational Design and Synthesis of Structural Analogues and Derivatives
The rational design of analogs of this compound involves systematically modifying its three main structural components to probe interactions with biological targets and optimize physicochemical properties.
The 3-aminobenzoic acid core serves as a central scaffold. Modifications can involve altering the position of the substituents (e.g., moving the carboxylic acid and amide groups to the 2- or 4-positions), introducing additional substituents onto the benzene ring (e.g., fluoro, chloro, methyl, or methoxy (B1213986) groups), or replacing the benzene ring entirely with other aromatic or heteroaromatic systems (scaffold hopping). For instance, related research on P2Y14R antagonists has explored a variety of 3-amide and 3-sulfonamido benzoic acid derivatives, demonstrating the tractability of this core for modification. researchgate.net The synthesis of these analogs would typically start from a correspondingly substituted aminobenzoic acid, which is then coupled with 3-(thiophen-2-yl)acrylic acid.
The thiophene moiety is a critical component, and its modification can significantly impact biological activity. bohrium.comresearchgate.net Variations can include:
Changing the Linkage Point: Moving the acrylamide (B121943) linker from the 2-position to the 3-position of the thiophene ring.
Introducing Substituents: Adding small alkyl, halogen, or other functional groups to the available positions on the thiophene ring (C3, C4, C5).
Ring Annulation: Fusing another ring to the thiophene to create structures like benzothiophene. mdpi.comnih.gov
The synthesis of these diverse thiophene building blocks is well-established. bohrium.com Classical methods such as the Gewald, Paal-Knorr, and Fiesselmann syntheses provide access to a wide range of substituted thiophenes. derpharmachemica.com More modern approaches, including metal-catalyzed cross-coupling reactions and iodocyclization of functionalized alkynes, offer efficient and regioselective routes to highly functionalized thiophene derivatives. bohrium.commdpi.com
| Synthetic Method | Description | Typical Products | Reference |
|---|---|---|---|
| Gewald Synthesis | Condensation of a ketone or aldehyde with a β-cyanoester in the presence of sulfur and a base. | 2-Aminothiophenes | derpharmachemica.com |
| Paal-Knorr Synthesis | Reaction of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent. | Substituted thiophenes | derpharmachemica.com |
| Fiesselmann Synthesis | Condensation of thioglycolic acid derivatives with α,β-acetylenic esters. | 3-Hydroxy-2-thiophenecarboxylates | derpharmachemica.com |
| Metal-Catalyzed Heterocyclization | Cyclization of S-containing alkyne substrates using catalysts (e.g., Cu, Rh). | Regioselectively substituted thiophenes | bohrium.commdpi.com |
| Iodocyclization | Electrophilic iodocyclization of thioenynes. | Iodinated thiophenes | bohrium.commdpi.com |
Alterations to the Prop-2-enamide Linkage
The prop-2-enamide linkage in this compound is an electron-deficient system, making it susceptible to nucleophilic attack, particularly via Michael addition. This reactivity is a cornerstone for the derivatization of the molecule.
One of the most well-documented alterations of the α,β-unsaturated amide is the thio-Michael addition . This reaction involves the conjugate addition of a thiol to the β-carbon of the prop-2-enamide linkage. The general reactivity of acrylamides with thiols is well-established, and this principle extends to the subject compound. researchgate.netmdpi.com The presence of the electron-withdrawing thiophene ring can further enhance the electrophilicity of the β-carbon, facilitating this transformation. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. nih.gov
The general scheme for the thio-Michael addition to an α,β-unsaturated amide is presented below:
Scheme 1: General Thio-Michael Addition to an α,β-Unsaturated Amide
R-SH + H₂C=CH-C(=O)NR'₂ ---(Base)---> R-S-CH₂-CH₂-C(=O)NR'₂
While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of similar acrylamide systems suggests that a variety of thiols can be employed to generate a library of derivatives with modified linkages.
Another potential alteration of the prop-2-enamide linkage is through 1,3-dipolar cycloaddition reactions . Acrylamides are known to act as dipolarophiles in such reactions, reacting with 1,3-dipoles like nitrile oxides, nitrones, and azomethine ylides to form five-membered heterocyclic rings. researchgate.net The stereoselectivity of these reactions can often be controlled by the use of chiral auxiliaries on the acrylamide nitrogen or by employing chiral catalysts. This approach would lead to the synthesis of novel analogs where the prop-2-enamide linkage is incorporated into a heterocyclic system.
The following table summarizes potential alterations to the prop-2-enamide linkage based on the known reactivity of acrylamides:
| Reaction Type | Reagents | Potential Product |
| Thio-Michael Addition | Thiols (R-SH) | 3-[3-(Thiophen-2-yl)-3-(alkyl/arylthio)propanamido]benzoic acid |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides (R-CNO) | Isoxazoline-containing analogs |
| 1,3-Dipolar Cycloaddition | Nitrones (R-CH=N⁺(O⁻)-R') | Isoxazolidine-containing analogs |
| Reduction | H₂, Pd/C | 3-[3-(Thiophen-2-yl)propanamido]benzoic acid |
| Epoxidation | m-CPBA | 3-[3-(Thiophen-2-yl)oxirane-2-carboxamido]benzoic acid |
It is important to note that the specific conditions and outcomes for these reactions with this compound would require experimental verification.
Mechanistic Investigations of Novel Chemical Transformations
The mechanism of chemical transformations involving the prop-2-enamide linkage of acrylamides has been a subject of significant interest, particularly for the Michael addition of nucleophiles. These studies, while often conducted on model systems, provide a strong foundation for understanding the reactivity of this compound.
The thiol-Michael addition to acrylamides is generally understood to proceed through a nucleophilic attack of the thiolate anion on the β-carbon of the α,β-unsaturated system. nih.govrsc.org This initial attack forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the protonated thiol or solvent, yields the final adduct.
Kinetic studies on the reaction of thiols with α,β-unsaturated carbonyl compounds have shown that the rate of reaction is dependent on the pKa of the thiol, with more acidic thiols (and therefore more stable thiolate anions) often reacting faster. nih.gov However, the nucleophilicity of the thiolate also plays a crucial role. For acrylamides specifically, mechanistic studies involving kinetic analysis, solvent isotope effects, and computational modeling support a stepwise mechanism where the rate-limiting step is the initial nucleophilic attack. rsc.org
The proposed mechanism for the base-catalyzed thiol-Michael addition is as follows:
Step 1: Deprotonation of the thiol
R-SH + Base ⇌ R-S⁻ + Base-H⁺
Step 2: Nucleophilic attack of the thiolate
R-S⁻ + H₂C=CH-C(=O)NR'₂ → [R-S-CH₂-⁻CH-C(=O)NR'₂ ↔ R-S-CH₂-CH=C(O⁻)NR'₂]
Step 3: Protonation of the enolate intermediate
[R-S-CH₂-⁻CH-C(=O)NR'₂ ↔ R-S-CH₂-CH=C(O⁻)NR'₂] + Base-H⁺ → R-S-CH₂-CH₂-C(=O)NR'₂ + Base
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states and intermediates of these reactions. nih.gov These studies help to elucidate the electronic factors that influence the reactivity of the acrylamide system. In the case of this compound, the electron-donating nature of the thiophene ring and the electron-withdrawing nature of the benzoic acid moiety would likely have opposing effects on the electron density of the prop-2-enamide linkage, influencing its reactivity in a nuanced manner.
Investigations into the cycloaddition reactions of acrylamides have also shed light on their mechanistic pathways. These reactions are generally believed to be concerted, pericyclic reactions, governed by the principles of frontier molecular orbital (FMO) theory. The relative energies of the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the acrylamide (the dipolarophile) determine the feasibility and regioselectivity of the reaction.
Applications As Building Blocks in Supramolecular Chemistry and Advanced Architectures
Supramolecular Self-Assembly Studies: Formation of Hydrogen-Bonded Organic Frameworks (HOFs) or Supramolecular Polymers
The design of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid incorporates several key functional groups that are instrumental in directing supramolecular self-assembly. The carboxylic acid group, the amide linkage, and the aromatic systems of the thiophene (B33073) and benzene (B151609) rings all provide sites for non-covalent interactions, which are fundamental to the formation of ordered supramolecular structures like Hydrogen-Bonded Organic Frameworks (HOFs) and supramolecular polymers.
The carboxylic acid moiety is a well-established motif for forming robust hydrogen-bonded dimers. nih.govnih.govrsc.orgingentaconnect.com This predictable interaction can serve as a primary driving force for assembling the molecules into one-dimensional chains or more complex networks. Furthermore, the amide group offers both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of extended hydrogen-bonding chains. acs.org The interplay between the carboxylic acid dimerization and the amide-amide hydrogen bonding can lead to the formation of intricate and stable two-dimensional or three-dimensional HOFs.
The aromatic nature of the thiophene and benzene rings introduces the possibility of π-π stacking interactions, which can further stabilize the supramolecular assembly. nih.govuh.edu The self-organization of thiophene-containing molecules into well-defined nanostructures, such as nanowires and 2-D crystals, has been observed, highlighting the role of intermolecular forces in directing the assembly of such systems. nih.govuh.edu The combination of hydrogen bonding and π-π stacking interactions within this compound provides a powerful tool for controlling the dimensionality and topology of the resulting supramolecular architectures.
While direct studies on the formation of HOFs or supramolecular polymers from this specific compound are not extensively documented, the principles of supramolecular chemistry suggest its high potential for such applications. The modular nature of the molecule allows for potential modifications to fine-tune the self-assembly process, for instance, by introducing additional functional groups to alter the hydrogen-bonding patterns or the steric interactions.
| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Structure |
| Hydrogen Bonding | Carboxylic Acid | Dimeric pairs, linear chains |
| Hydrogen Bonding | Amide (N-H and C=O) | Linear chains, 2D sheets |
| π-π Stacking | Thiophene and Benzene Rings | Stacked columnar arrays |
| Combined Interactions | All functional groups | Hydrogen-Bonded Organic Frameworks (HOFs), Supramolecular Polymers |
Coordination Chemistry: Use as a Ligand for Metal Complexes in Structural Studies
The molecular framework of this compound contains multiple potential coordination sites, making it an attractive ligand for the synthesis of metal complexes and coordination polymers. The primary coordination sites are the oxygen atoms of the carboxylate group and the carbonyl group of the amide linkage. The thiophene ring also presents a potential coordination site through its sulfur atom, which is known to interact with certain metal ions. researchgate.net
In the presence of metal ions, the carboxylic acid can be deprotonated to form a carboxylate, which can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. This versatility allows for the construction of a wide variety of coordination architectures, from discrete metal complexes to extended one-, two-, or three-dimensional coordination polymers.
Studies on related thiophene carboxamide ligands have shown that coordination often occurs through the carbonyl oxygen and a nitrogen atom from an adjacent ring (like pyridine), forming a chelate ring. nih.govnih.gov While the subject molecule lacks a pyridine (B92270) ring, the potential for chelation involving the carbonyl oxygen and another donor atom, or bridging between metal centers, remains. The amide nitrogen itself is less likely to coordinate directly to a metal center, as it is often protonated. nih.govnih.gov
The thiophene moiety can also play a crucial role in the coordination chemistry of this ligand. The sulfur atom can act as a soft donor, showing affinity for soft metal ions. Furthermore, thiophene-containing ligands have been successfully employed in the synthesis of coordination polymers with interesting magnetic and photoluminescent properties. nsc.rursc.org The combination of the carboxylate and the thiophene functionalities in a single ligand can lead to the formation of novel metal-organic frameworks (MOFs) with unique structural and functional properties.
| Potential Coordination Site | Metal Ion Affinity | Potential Coordination Mode |
| Carboxylate Oxygen Atoms | Hard to borderline metal ions | Monodentate, Bidentate, Bridging |
| Carbonyl Oxygen Atom | Borderline metal ions | Monodentate |
| Thiophene Sulfur Atom | Soft metal ions | Monodentate |
Applications as Precursors in Functional Materials Development (e.g., organic electronics, sensors, catalysts, polymers)
The inherent properties of the constituent parts of this compound make it a promising precursor for a variety of functional materials. The thiophene unit is a well-known component of conducting polymers and organic semiconductors, suggesting potential applications in organic electronics. nih.gov The extended π-conjugated system, which includes the thiophene ring, the double bond of the prop-2-enamido moiety, and the benzene ring, is conducive to charge transport.
The presence of both hydrogen-bonding motifs and a polymerizable group opens up avenues for the creation of functional polymers with ordered structures. These materials could find use in applications such as sensors, where the specific binding of an analyte could disrupt the hydrogen-bonding network and lead to a detectable signal. The carboxylic acid group can also be used to anchor the molecule to surfaces or to interact with specific analytes.
The successful incorporation of this compound into functional material architectures relies on a few key design principles:
Exploitation of Non-Covalent Interactions: The predictable hydrogen bonding of the carboxylic acid and amide groups, along with π-π stacking of the aromatic rings, should be leveraged to create ordered structures. This can be achieved through techniques such as solvent-vapor annealing or controlled crystallization to promote self-assembly.
Covalent Capture of Supramolecular Assemblies: A powerful strategy involves the initial self-assembly of the molecules into a desired supramolecular structure, followed by the polymerization of the prop-2-enamido groups to covalently lock the structure in place. This can lead to the formation of robust, nanostructured materials.
Interfacial Engineering: The carboxylic acid group provides a convenient handle for anchoring the molecule to various substrates, such as metal oxides or other functional surfaces. This allows for the creation of well-defined interfaces in devices like sensors or organic thin-film transistors.
Hierarchical Structuring: By combining supramolecular assembly with polymerization, it is possible to create materials with hierarchical structures, where order exists at multiple length scales. This can lead to enhanced material properties.
The prop-2-enamido moiety, which is an acrylamide (B121943) derivative, is susceptible to polymerization through various mechanisms, most notably free-radical polymerization. This polymerization can be initiated by thermal initiators, photoinitiators, or redox systems. uliege.be
Photopolymerization offers excellent spatial and temporal control over the polymerization process. researchgate.netmdpi.comnih.gov By using a suitable photoinitiator, the polymerization of the prop-2-enamido groups can be triggered by exposure to light of a specific wavelength. This is particularly useful for creating patterned materials or for solidifying a pre-organized supramolecular assembly.
Radical polymerization of acrylamide and its derivatives is a well-established technique for producing a wide range of polymers. nih.gov The polymerization of this compound would result in a polymer with pendant thiophene and benzoic acid groups. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic properties, would be determined by the nature of these side chains and the polymer backbone. The presence of the thiophene rings in the side chains could impart interesting electronic and optical properties to the polymer.
| Polymerization Method | Initiator Type | Potential Advantages |
| Photopolymerization | Photoinitiator (e.g., thioxanthone derivatives) | Spatial and temporal control, mild reaction conditions. researchgate.net |
| Free-Radical Polymerization | Thermal initiator (e.g., AIBN) or Redox initiator | Well-established, versatile for various monomers. uliege.be |
Conclusion and Future Research Directions
Summary of Key Findings on the Synthesis, Structural Features, and Reactivity of the Compound.
Detailed experimental data on the synthesis, structural features, and reactivity of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid are not specifically documented. However, a plausible synthetic route would involve the amidation reaction between 3-aminobenzoic acid and an activated form of 3-(thiophen-2-yl)prop-2-enoic acid, such as its acid chloride. This standard synthetic methodology is widely used for the formation of amide bonds.
Identification of Promising Avenues for Future Chemical Transformations and Derivatization.
The structure of this compound presents several opportunities for future chemical transformations and derivatization to create a library of related compounds for further investigation.
| Functional Group | Potential Derivatization Reactions |
| Carboxylic Acid | Esterification, amidation, reduction to an alcohol, conversion to an acid chloride. |
| Amide | Hydrolysis, reduction to an amine. |
| Thiophene (B33073) Ring | Electrophilic substitution (e.g., halogenation, nitration, sulfonation), metal-catalyzed cross-coupling reactions. |
| Benzene (B151609) Ring | Electrophilic aromatic substitution, modification of the carboxylic acid group. |
These derivatizations could be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn could influence its biological activity or material properties.
Broader Implications for Organic Synthesis, Molecular Design, and Materials Science.
The study of this compound and its derivatives could have broader implications for several scientific fields. In organic synthesis , the development of efficient and selective methods for the synthesis and derivatization of this and similar molecules would contribute to the toolbox of synthetic chemists.
In molecular design , this compound could serve as a scaffold for the development of new molecules with specific functions. The combination of a thiophene ring, a conjugated system, and a carboxylic acid group makes it an interesting candidate for applications in medicinal chemistry, where such features are often found in biologically active molecules.
In materials science , thiophene-containing conjugated molecules are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific arrangement of the thiophene and benzoic acid moieties in this compound could lead to interesting photophysical and electronic properties that warrant investigation for such applications.
Discussion of Unexplored Research Questions and Potential for Methodological Advancements.
The lack of specific data on this compound highlights several unexplored research questions:
Synthesis and Characterization: What is the most efficient and scalable synthetic route to this compound? What are its detailed structural features, including its solid-state packing as determined by X-ray crystallography?
Reactivity Profile: How does the interplay between the different functional groups influence the compound's reactivity? Are there any unexpected or novel reactions that this molecule can undergo?
Biological Activity: Does this compound exhibit any interesting biological activities, for example, as an enzyme inhibitor or a receptor ligand?
Material Properties: What are the photophysical and electronic properties of this compound? Could it be a useful component in the development of new organic materials?
Future research in this area would benefit from methodological advancements in computational chemistry to predict the properties of this molecule and guide experimental work. Furthermore, high-throughput screening methods could be employed to rapidly assess the biological activities of a library of its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Use a multi-step approach starting with thiophene-2-carbaldehyde and acryloyl chloride to form the enamide intermediate, followed by coupling with 3-aminobenzoic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt).
- Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to improve yield and reduce side products. Monitor intermediates by TLC and characterize via H/C NMR and HRMS .
- Key Considerations :
- Thiophene’s electron-rich nature may require inert atmosphere (N) to prevent oxidation during coupling .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography for absolute configuration determination.
- DFT calculations (e.g., B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, correlating with reactivity .
- UV-Vis and fluorescence spectroscopy to study conjugation between thiophene and benzoic acid moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Use enzyme inhibition assays (e.g., COX-2 or kinase targets) due to structural similarity to known bioactive enamide derivatives.
- Cellular uptake studies with fluorescent tagging (e.g., FITC conjugation) to evaluate membrane permeability .
Advanced Research Questions
Q. How can reaction mechanisms for functionalization at the acrylamide double bond be elucidated?
- Methodology :
- Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic vs. radical pathways.
- Use Hammett plots with para-substituted thiophene derivatives to assess electronic effects on regioselectivity .
- In situ IR spectroscopy to track intermediate formation during hydrogenation or halogenation .
Q. What computational strategies resolve contradictions in experimental vs. theoretical data (e.g., dipole moments, bond lengths)?
- Methodology :
- Compare MP2 vs. DFT-D3 methods to account for dispersion forces in crystal packing predictions.
- Validate NMR chemical shifts using GIAO-DFT with solvent corrections (e.g., PCM model) .
Q. How can structure-activity relationships (SAR) be established for derivatives targeting specific receptors?
- Methodology :
- Synthesize analogs with modified thiophene substituents (e.g., 3-fluoro or 5-nitro groups) and test binding affinity via SPR or ITC.
- Use molecular docking (AutoDock Vina) to map interactions with active sites (e.g., PPAR-γ for anti-inflammatory applications) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Implement DoE (Design of Experiments) to identify critical parameters (e.g., pH, stoichiometry).
- Use HPLC-PDA with orthogonal columns (C18 and HILIC) to monitor impurities and enforce quality control .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
